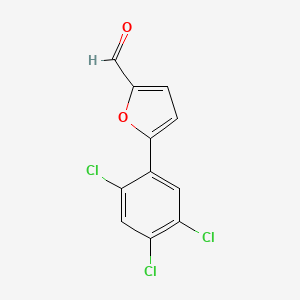
5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . This compound is characterized by a furan ring substituted with a 2,4,5-trichlorophenyl group and an aldehyde functional group at the 2-position of the furan ring. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4,5-trichlorophenylacetic acid.
Cyclization: The 2,4,5-trichlorophenylacetic acid undergoes cyclization with furfural in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the furan ring.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group at the 2-position of the furan ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 2,4,5-trichlorophenylacetic acid.
Catalytic Cyclization: Catalytic cyclization with furfural in industrial reactors.
Continuous Oxidation: Continuous oxidation using industrial oxidizing agents to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: 5-(2,4,5-Trichlorophenyl)furan-2-carboxylic acid.
Reduction: 5-(2,4,5-Trichlorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
- 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde
- 5-(2,4,5-Trifluorophenyl)furan-2-carbaldehyde
- 5-(2,4,5-Trimethylphenyl)furan-2-carbaldehyde
Comparison:
- 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly affects its reactivity and interaction with biological targets.
- 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde has only two chlorine atoms, resulting in different chemical and biological properties.
- 5-(2,4,5-Trifluorophenyl)furan-2-carbaldehyde contains fluorine atoms, which alter its electronic properties and reactivity.
- 5-(2,4,5-Trimethylphenyl)furan-2-carbaldehyde has methyl groups instead of chlorine, leading to different steric and electronic effects.
特性
CAS番号 |
68502-15-8 |
|---|---|
分子式 |
C11H5Cl3O2 |
分子量 |
275.5 g/mol |
IUPAC名 |
5-(2,4,5-trichlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3O2/c12-8-4-10(14)9(13)3-7(8)11-2-1-6(5-15)16-11/h1-5H |
InChIキー |
CYFLYDRJZXHEGS-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


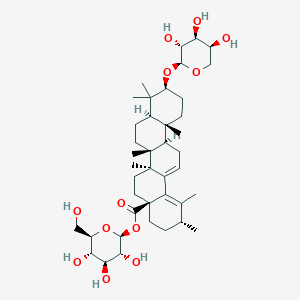
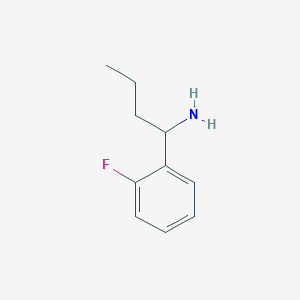
![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
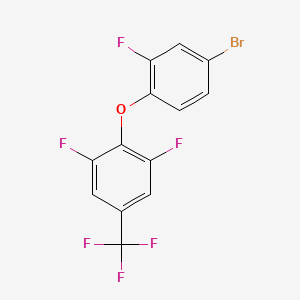


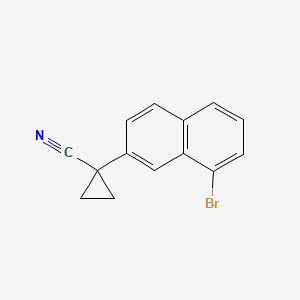
![4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
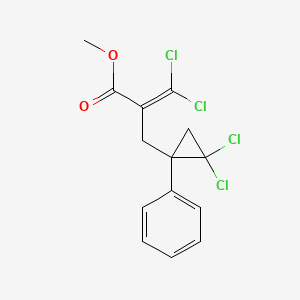
![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
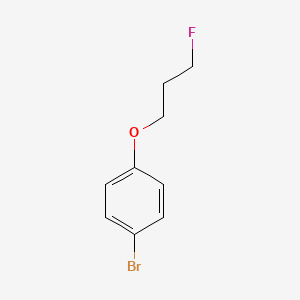
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)


